molecular formula C11H18O6 B125765 Triethyl ethane-1,1,2-tricarboxylate CAS No. 7459-46-3

Triethyl ethane-1,1,2-tricarboxylate

Cat. No. B125765
CAS RN: 7459-46-3
M. Wt: 246.26 g/mol
InChI Key: TVWZLLYAJDSSCJ-UHFFFAOYSA-N
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Description

Triethyl ethane-1,1,2-tricarboxylate is a small molecule characterized by its polyester groups. It possesses multiple active centers, making it an effective synthon for various applications. The molecule is particularly significant in the fields of cosmetics and pharmaceuticals due to its versatility and reactivity[“].

Synthesis Analysis

The synthesis of triethyl ethane-1,1,2-tricarboxylate has been explored and documented, highlighting its importance as a building block in organic synthesis. The molecule's active centers allow for its use in creating complex molecular structures, which are essential in the development of new cosmetic and pharmaceutical products. The synthesis process and its applications have been reviewed extensively, indicating a broad interest in the compound's potential[“].

Molecular Structure Analysis

While the specific molecular structure analysis of triethyl ethane-1,1,2-tricarboxylate is not detailed in the provided papers, its structure with multiple ester groups suggests that it would have a significant degree of flexibility and reactivity. These properties are likely to contribute to its utility in synthesis applications, as seen in the case of other similar molecules[“].

Chemical Reactions Analysis

The chemical reactivity of triethyl ethane-1,1,2-tricarboxylate is implied by its use as a synthon in the synthesis of various products. Although the provided papers do not detail specific reactions involving this compound, its active centers suggest that it could participate in a range of chemical transformations. This versatility is a key factor in its application across different sectors, including cosmetics and pharmaceuticals[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of triethyl ethane-1,1,2-tricarboxylate are not explicitly discussed in the provided papers. However, based on its structure, it can be inferred that the molecule would exhibit properties typical of esters, such as solubility in organic solvents and potential reactivity towards nucleophiles. These properties would be crucial in its role as a synthon in various synthetic applications[“].

Relevant Case Studies

The provided papers do not include case studies specific to triethyl ethane-1,1,2-tricarboxylate. However, the synthesis and application of similar compounds, such as 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions[“], and the use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst[“], demonstrate the potential utility of triethyl ethane-1,1,2-tricarboxylate in similar contexts. These examples highlight the importance of multifunctional small molecules in advancing synthetic methodologies and developing new products[“] [“] [“].

Scientific research applications

Synthesis and Optimization

Triethyl ethane-1,1,2-tricarboxylate, a small molecule with polyester groups, is primarily utilized in synthesis. Its synthesis process has been optimized for various applications, such as cosmetics and pharmaceuticals. Notable studies include the preparation of this compound and its application in synthesis with multiple active centers, making it a versatile synthon (Shang, 2012). Additionally, the optimization of its synthetic process was extensively studied, further enhancing its utility in various applications (Chen-xi, 2014).

Applications in Organic Chemistry

This compound plays a significant role in organic chemistry. It has been used as a ligand in copper-catalyzed cross-coupling reactions, demonstrating its versatility in facilitating the formation of C-N, C-S, and C-O bonds (Yao‐Jung Chen & Hsin-Hung Chen, 2006). It also played a crucial role in the synthesis of Dallacker Bislactone, a complex organic compound, highlighting its importance in intricate organic syntheses (Pang, 2000).

Development of Polymers

In the field of polymer science, this compound has contributed to the development of dendritic macromolecules. It was used in a novel convergent growth approach to topological macromolecules based on dendritic fragments (Hawker & Fréchet, 1990). This approach provided new insights into controlled molecular architecture in polymer chemistry.

Gas Separation and Adsorption Studies

Triethyl ethane-1,1,2-tricarboxylate has also been studied in the context of metallo-organic frameworks for gas separation and purification. This includes investigating the interaction of ethylene and ethane with Cu-tricarboxylate complexes, which showed potential for selective adsorption of light hydrocarbons at low pressures or in trace amounts (Nicholson & Bhatia, 2006).

properties

IUPAC Name

triethyl ethane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWZLLYAJDSSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225561
Record name Triethyl ethane-1,1,2-tricarboxylate
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl ethane-1,1,2-tricarboxylate

CAS RN

7459-46-3
Record name Triethyl 1,1,2-ethanetricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Record name Triethyl ethane-1,1,2-tricarboxylate
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Synthesis routes and methods I

Procedure details

Sodium metal (23 gram, 1 mole) was dissolved in dry ethanol (500 ml) with stirring. To this 160 gram (1 mole) of diethyl malonate (compound [2]) was added in 30 minutes. The reaction mixture was cooled to 15° C. and ethyl chloroacetate (compound [1], 117 gm, 0.095 mole) was then added drop wise in 30 minutes. On completion of addition the reaction mass was refluxed for 6 hours and then poured in 2 liters of water. The organic materials were extracted with dichloromethane (three times with 500 ml). Next, the organic extracts were dried over sodium sulfate, filtered and evaporated to give an oily substance which was then vacuum distilled to give 220 gm (89% of the theoretical maximum yield) of triethyl ethane-1,1,2-tricarboxylate, compound [3].
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diethyl-2-carbethoxysuccinate (formula 3, in which R are ethyl groups) is prepared by dissolving ethyl malonate (66 g, 0.5 moles) in tetrahydrofuran (500 ml). Sodium hydride (19.7 g of a 66% suspension in oil) (0.5 mole) is washed twice with petroleum ether (b.p. 30°-66°) and added to the stirred solution in small portions. Ethyl bromoacetate (83.5 g, 0.5 moles) is then added slowly from a dropping funnel. After stirring for 16 hours, the resultant white suspension is transferred to a separatory funnel along with a saturated aqueous sodium chloride solution (1 liter) and dichloroethane (1 liter). After shaking and separating the layers, the water layer is extracted with two additional liter portions of dichloroethane. The combined organic layers are dried over sodium sulfate before filtration and evaporation. The crude product is distilled under reduced pressure and the fractions boiling at 105°-112° at 2.5 mm Hg (12 ml) and 112°-115° (25 ml) are kept for use in the reaction of the next example.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

12 ml of diethyl malonate were introduced into 120 ml of ethanol and then 5.5 grams of sodium ethylate at 98% were added over 10 minutes at 0° to +5° C. The mixture was stirred for 15 minutes at 0°+5° C. and then 8.8 ml of ethyl bromoacetate were added over 30 minutes. The mixture was stirred for 48 hours at ambient temperature and then the mixture was poured into 600 ml of water and extracted 3 times with 300 ml of methylene chloride. The organic phase was washed twice with 300 ml of water, then evaporated to dryness. The oil obtained was distilled under reduced pressure to obtain 12.4 grams of the expected product with a boiling point of 110° to 120° C. at 1.0 mm of Hg.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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